

What are the chemical properties of octylboronic acid?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octylboronic acid

Cat. No.: B1336039

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Octylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylboronic acid, with the chemical formula $C_8H_{19}BO_2$, is an alkylboronic acid that serves as a versatile synthetic intermediate in organic chemistry.^[1] Structurally, it features an eight-carbon alkyl chain attached to a boronic acid moiety $[-B(OH)_2]$. Like other boronic acids, its chemistry is characterized by the Lewis acidic nature of the boron atom, enabling a range of important chemical transformations. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This property makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a detailed overview of its chemical properties, reactivity, and associated experimental methodologies.

Core Chemical and Physical Properties

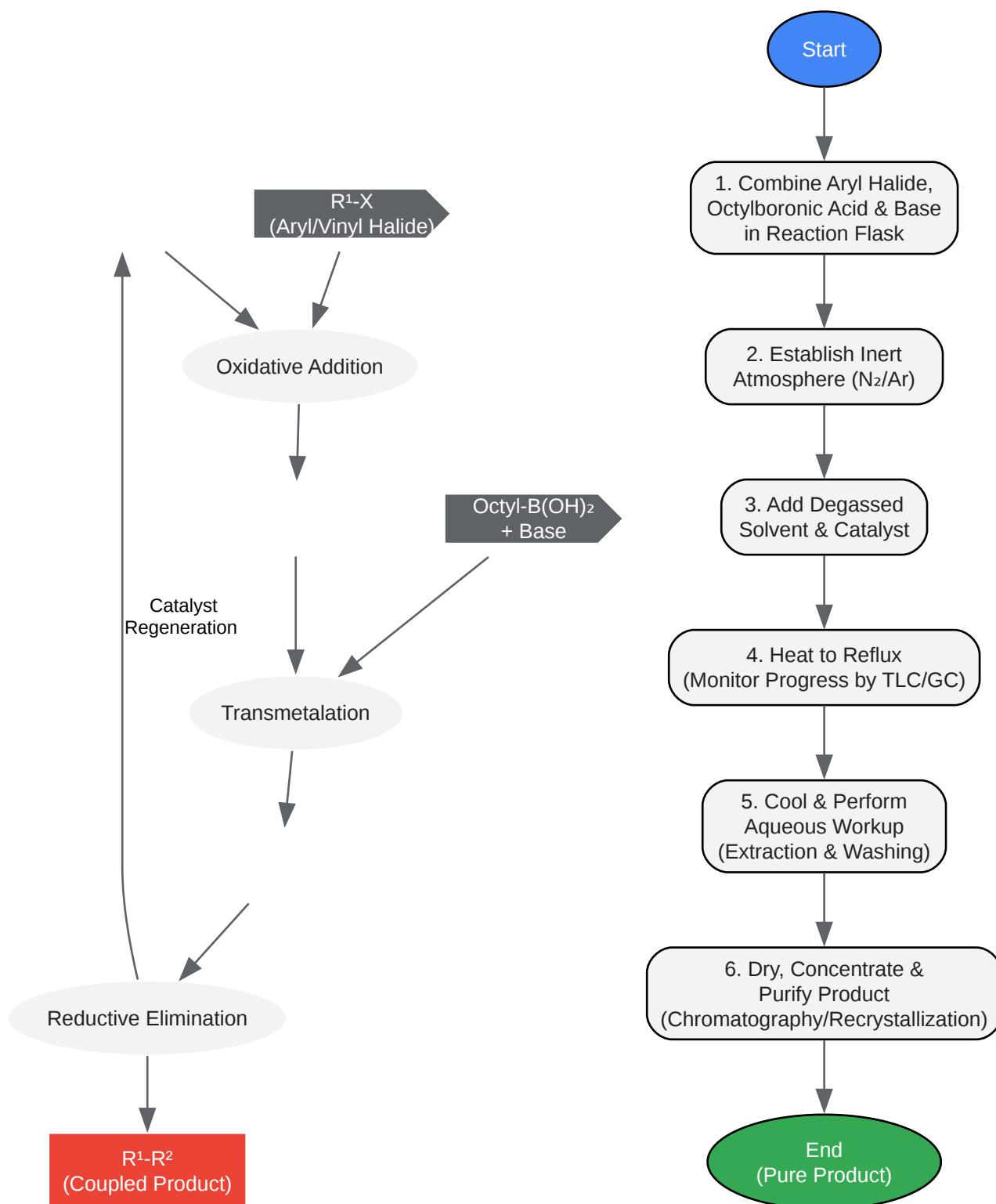
The fundamental properties of **octylboronic acid** are summarized below. These values are critical for its use in chemical synthesis, dictating reaction conditions, solvent choice, and purification methods.

Property	Value	Reference
IUPAC Name	octylboronic acid	[1]
CAS Number	28741-08-4	[1] [2]
Molecular Formula	C ₈ H ₁₉ BO ₂	[1] [2] [3]
Molecular Weight	158.05 g/mol	[1] [2] [3]
Monoisotopic Mass	158.1478100 Da	[1] [4]
Appearance	White to almost white powder or crystal	[2]
Melting Point	78-81 °C	[2]
Boiling Point (Predicted)	262.6 ± 23.0 °C	[2]
Density (Predicted)	0.890 ± 0.06 g/cm ³	[2]
pKa (Predicted)	10.39 ± 0.43	[2]
Water Solubility	Insoluble	[2]
SMILES	CCCCCCCCB(O)O	[1] [3]
InChIKey	GKFRVXOKPXCXAK- UHFFFAOYSA-N	[1] [2]

Acidity and Lewis Acid Behavior

Boronic acids are weak Lewis acids.[\[5\]](#)[\[6\]](#) The boron atom in its sp² hybridized state has a vacant p-orbital, making it electron-deficient.[\[6\]](#)[\[7\]](#) In aqueous media, it exists in equilibrium with its anionic sp³ hybridized tetrahedral boronate form, which is generated by the addition of a hydroxide ion.[\[5\]](#)[\[6\]](#) The pKa of a typical boronic acid is around 9.[\[5\]](#) For **octylboronic acid**, the predicted pKa is approximately 10.39.[\[2\]](#)

A key feature of boronic acids is their ability to form reversible covalent complexes with molecules containing vicinal diols, such as sugars and polyols.[\[5\]](#)[\[8\]](#) This interaction involves the formation of a five- or six-membered cyclic boronate ester, a reaction that is highly dependent on pH.[\[6\]](#) The formation of these complexes can significantly lower the apparent


pKa of the boronic acid.[8][9] This property is widely exploited in the development of sensors for saccharides and in drug delivery systems.[5][10]

Reversible Complexation with a 1,2-Diol

Lewis Acid Equilibrium in Aqueous Solution

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. n-Octylboronic Acid | C8H19BO2 | CID 5195177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Octylboronic acid | 28741-08-4 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - N-octylboronic acid (C8H19BO2) [pubchemlite.lcsb.uni.lu]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. aablocks.com [aablocks.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [What are the chemical properties of octylboronic acid?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1336039#what-are-the-chemical-properties-of-octylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com